5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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Overview
Description
5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound that contains a pyrazine ring, an oxadiazole ring, and a pyridinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities .
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Oxadiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrazine ring can be introduced through a condensation reaction with a suitable pyrazine derivative. The final step involves the formation of the pyridinone moiety through a cyclization reaction with a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are widely studied for their diverse pharmacological properties.
Pyrazine Derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is unique due to its combination of three different heterocyclic rings, which provides a distinct electronic and steric environment. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and other scientific research .
Properties
IUPAC Name |
5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c17-9-2-1-7(5-14-9)11-15-10(16-18-11)8-6-12-3-4-13-8/h1-6H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNQRLMJSYVZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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